REACTION_SMILES
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[CH2:1]([CH3:2])[NH:3][CH:4]1[CH:5]([CH3:16])[CH2:6][N:7]([C:11]([O:12][CH2:13][CH3:14])=[O:15])[CH2:8][CH:9]1[CH3:10].[Na+:18].[OH-:17]>>[CH2:1]([CH3:2])[NH:3][CH:4]1[CH:5]([CH3:16])[CH2:6][NH:7][CH2:8][CH:9]1[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNC1C(C)CN(C(=O)OCC)CC1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCNC1C(C)CNCC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |